cetoniacytone A -

cetoniacytone A

Catalog Number: EVT-1582747
CAS Number:
Molecular Formula: C9H11NO5
Molecular Weight: 213.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cetoniacytone A is a member of the class of cyclohexenones that is (1R,5S,6R)-4-amino-5-hydroxy-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one in which one of the amino hydrogens is replaced by an acetyl group. It has a role as a bacterial metabolite. It is an acetamide, an epoxide, a member of cyclohexenones, an enone, an oxabicycloalkane, a primary alcohol and a tertiary alcohol.
Overview

Cetoniacytone A is a unique aminocyclitol compound produced by the endosymbiotic bacterium Actinomyces sp. strain Lu 9419, isolated from the intestines of the rose chafer beetle (Cetonia aurata). This compound has garnered interest due to its cytotoxic properties and potential applications in pharmaceuticals, particularly as an antitumor agent. The biosynthetic gene cluster responsible for cetoniacytone A's production has been identified, revealing insights into its genetic and biochemical pathways.

Source

The primary source of cetoniacytone A is Actinomyces sp. strain Lu 9419, which was isolated from the gut microbiota of the rose chafer beetle. This bacterium plays a crucial role in the biosynthesis of cetoniacytone A, utilizing specific metabolic pathways to produce this compound. The gene cluster involved in its biosynthesis spans approximately 46 kilobases and includes numerous open reading frames that encode various enzymes essential for the synthesis of cetoniacytone A .

Classification

Cetoniacytone A belongs to a class of compounds known as aminocyclitols, which are characterized by their cyclized sugar structures containing amino groups. These compounds are often linked to various biological activities, including antitumor and antibacterial properties. Cetoniacytone A's structure and function place it within a broader category of secondary metabolites known for their therapeutic potential.

Synthesis Analysis

Methods

The biosynthesis of cetoniacytone A involves several enzymatic steps facilitated by the gene cluster identified in Actinomyces sp. strain Lu 9419. Key enzymes include:

  • 2-epi-5-epi-valiolone synthase (CetA): Catalyzes the cyclization of sedoheptulose 7-phosphate to form 2-epi-5-epi-valiolone.
  • Glyoxalase/Bleomycin resistance protein (CetB): Functions as an epimerase in the biosynthetic pathway.
  • Acyltransferase (CetD): Involved in the addition of acyl groups during synthesis.
  • FAD-dependent dehydrogenase (CetF2): Plays a role in oxidation reactions within the pathway.

Feeding experiments using labeled substrates such as [U-13C]glycerol have provided insights into the metabolic origins of cetoniacytone A, indicating that its core structure is derived from the pentose phosphate pathway .

Technical Details

The genetic manipulation techniques employed include chromosomal walking and recombinant expression in Escherichia coli, allowing researchers to characterize the functions of individual genes within the biosynthetic cluster. This approach has facilitated a deeper understanding of how specific enzymes contribute to cetoniacytone A's production .

Molecular Structure Analysis

Structure

The molecular structure of cetoniacytone A features a complex arrangement typical of aminocyclitols, characterized by a cyclic sugar backbone with various functional groups, including amino and hydroxyl groups. The absolute configuration has been determined through advanced spectroscopic techniques such as X-ray crystallography.

Data

The molecular formula for cetoniacytone A is C₁₃H₁₉N₃O₇, indicating its composition includes carbon, hydrogen, nitrogen, and oxygen atoms. Detailed spectroscopic analysis has been crucial in elucidating its structure, confirming its unique cyclized form .

Chemical Reactions Analysis

Reactions

The biosynthetic pathway leading to cetoniacytone A involves several key reactions:

  1. Cyclization Reaction: Sedoheptulose 7-phosphate is converted into 2-epi-5-epi-valiolone through a cyclization reaction catalyzed by CetA.
  2. Acylation Reaction: The introduction of an acetyl side chain occurs later in the biosynthetic process, facilitated by CetD.
  3. Reduction and Modification: Subsequent reactions involve further modifications and reductions, ultimately leading to the formation of cetoniacytone A.

Technical Details

Each enzymatic step is tightly regulated and involves specific substrates and cofactors, ensuring that the pathway proceeds efficiently under physiological conditions .

Mechanism of Action

Process

Cetoniacytone A exhibits cytotoxic effects primarily through its interaction with cellular components, leading to apoptosis in cancer cells. The exact mechanism involves disruption of cellular functions, although detailed molecular interactions remain an area for further research.

Data

Studies have shown that cetoniacytone A can induce cell cycle arrest and promote apoptosis in various cancer cell lines, highlighting its potential as an antitumor agent . Further investigation into its molecular targets will enhance understanding of its therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

Cetoniacytone A is typically a white to off-white crystalline solid at room temperature. Its solubility varies depending on the solvent used but is generally soluble in polar solvents such as methanol and water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in various chemical reactions typical for aminocyclitols .

Applications

Scientific Uses

Cetoniacytone A has significant potential in pharmaceutical research due to its cytotoxic properties against cancer cells. It serves as a lead compound for developing new anticancer drugs and may also have applications in studying bacterial endosymbiosis and secondary metabolite production.

Research into cetoniacytone A continues to reveal its complex biosynthetic pathways and potential therapeutic benefits, making it an important subject within natural product chemistry and pharmacology .

Biosynthetic Pathways and Genetic Regulation of Cetoniacytone A

Gene Cluster Identification and Functional Annotation

The cetoniacytone A biosynthetic gene cluster was identified in Actinomyces sp. Lu 9419, an endosymbiotic bacterium isolated from the rose chafer beetle (Cetonia aurata). This 46 kb DNA region harbors 31 open reading frames (ORFs), with a dedicated 20.5 kb segment encoding 17 ORFs responsible for cetoniacytone A biosynthesis. Key enzymes include cetA (2-epi-5-epi-valiolone synthase), cetB (glyoxalase/bleomycin resistance protein), and cetD (arylamine N-acetyltransferase), which orchestrate the formation of cetoniacytone A's unique C7N-aminocyclitol core [1] [8].

Table 1: Core Enzymes in Cetoniacytone A Biosynthesis

GeneEnzyme FunctionHomologyKey Catalytic Features
cetA2-epi-5-epi-valiolone synthase54% identity to Streptomyces hygroscopicus valiolone synthaseCyclizes sedoheptulose 7-phosphate via NAD⁺-dependent aldol condensation
cetB2-epi-5-epi-valiolone epimerase76% identity to Frankia alni glyoxalaseVOC superfamily member; dimeric structure with His/Glu metal-binding residues
cetDArylamine N-acetyltransferase40% identity to Streptomyces murayamaensis acetyltransferaseTransfers acetyl group from acetyl-CoA to cetoniacytone B

Role of cetA in Cyclization Reactions

CetA catalyzes the committed step in cetoniacytone biosynthesis: the cyclization of sedoheptulose 7-phosphate from the pentose phosphate pathway to form 2-epi-5-epi-valiolone. This reaction parallels the initial step in shikimate biosynthesis but utilizes a heptose substrate instead of a hexose. Structural analysis reveals that CetA contains conserved NAD⁺ and divalent metal ion (Mg²⁺/Mn²⁺) binding sites essential for its cyclase activity. Disruption of homologous genes in related biosynthetic pathways (e.g., valA in validamycin) abolishes metabolite production, confirming its indispensability [1] [2].

Epimerization Mechanisms Catalyzed by cetB

CetB represents a novel vicinal oxygen chelate (VOC) superfamily enzyme that epimerizes 2-epi-5-epi-valiolone to 5-epi-valiolone. The 24 kDa recombinant CetB forms a homodimer, with each monomer featuring a βαβββ scaffold that coordinates metal ions via two histidine and two glutamic acid residues. This epimerization adjusts the stereochemistry at C-2, enabling downstream oxidation and transamination reactions. CetB's classification within the VOC superfamily is significant, as VOC enzymes typically facilitate structural diversification in natural product biosynthesis [1].

Acetylation Processes Mediated by cetD

The final biosynthetic step involves CetD, an arylamine N-acetyltransferase that acetylates the C-2 amino group of cetoniacytone B to yield cetoniacytone A. CetD demonstrates broad substrate flexibility in vitro, accepting diverse acyl-CoA donors. Gene knockout studies confirm that cetD inactivation results in the accumulation of non-acetylated intermediates, verifying its role in conferring the bioactive acetylated structure [1] [5].

Metabolic Engineering of Pentose Phosphate Pathway Intermediates

Sedoheptulose 7-Phosphate as a Biosynthetic Precursor

Feeding experiments established that the C7N-aminocyclitol core of cetoniacytone A derives from sedoheptulose 7-phosphate, a heptose intermediate in the non-oxidative pentose phosphate pathway. This contrasts with polyketide-derived cyclitols (e.g., patulin) and aligns with biosynthetic routes for aminocyclitol antibiotics like acarbose and validamycin A. The carbon backbone of cetoniacytone A retains the labeling pattern of sedoheptulose, confirming direct incorporation without scrambling [2] [5] [8].

Isotopic Tracer Studies ([U-¹³C]Glycerol Labeling Patterns)

Isotopic labeling elucidated carbon flux through the pentose phosphate pathway:

  • [U-¹³C]Glycerol feeding produced distinctive coupling patterns in ¹³C-NMR spectra, with C-1/C-2, C-5/C-6, and C-3/C-4 of cetoniacytone A exhibiting J-coupling constants >40 Hz. This indicated intact C–C bond retention from glycerol-derived triose phosphates [2] [8].
  • Sodium [1-¹³C]acetate exclusively labeled the acetyl carbonyl carbon, confirming late-stage acetylation [1].
  • Deuterium-labeled 2-epi-5-epi-valiolone incorporation resulted in deuterium enrichment at C-5, while valienone feeding showed no incorporation, establishing 2-epi-5-epi-valiolone as a dedicated precursor [2].

Table 2: Isotopic Tracer Incorporation Patterns in Cetoniacytone A

Tracer CompoundIncorporation SiteKey NMR ObservationsBiosynthetic Implications
[U-¹³C]GlycerolEntire C7N coreC-1/C-2, C-5/C-6, C-3/C₄ J-coupling >40 HzPentose phosphate pathway origin without carbon scrambling
[6,6-²H₂]-2-epi-5-epi-valioloneC-515% decrease in 5-H integrationDirect precursor role; epimerization essential
[1-¹³C]AcetateAcetyl carbonylSinglet at δ 170.5 ppmLate-stage acetylation by CetD

Evolutionary Conservation of Cetoniacytone Biosynthesis

Comparative Genomics with Frankia alni ACN14a Homologs

BLAST analysis revealed that the cet biosynthetic genes share high homology with a genomic locus in the nitrogen-fixing actinobacterium Frankia alni ACN14a (72% average amino acid identity). Notably:

  • Frankia possesses analogs of cetA, cetB, cetF1, cetG, and cetL, suggesting evolutionary conservation of aminocyclitol biosynthesis.
  • These genes are upregulated during nitrogen fixation, implying functional integration with symbiotic metabolism [1] [6].
  • Frankia's genome encodes 23 carbonic anhydrases (can genes) that acidify vesicles during N₂ fixation. This acidic microenvironment may stabilize aminocyclitol intermediates, analogous to cetoniacytone biosynthesis [6].

Table 3: Conserved Genes in Cetoniacytone and Frankia Pathways

FunctionCet Cluster GeneFrankia alni ACN14a HomologIdentity
CyclizationcetAFRAAL122254%
EpimerizationcetBFRAAL488976%
OxidationcetLFRAAL205566%
Hypothetical proteincetCFRAAL231868%

Horizontal Gene Transfer Hypotheses in Actinomycete Symbionts

The distribution of cet-like genes across phylogenetically disparate bacteria (e.g., insect-endosymbiotic Actinomyces and plant-symbiotic Frankia) suggests horizontal gene transfer (HGT) as a dissemination mechanism:

  • Actinomycetes exhibit high HGT frequencies (1.5–14.5% of genomes), facilitated by conjugative plasmids and transposases [7].
  • Plasmid pGKT2 in Gordonia KTR9 transfers RDX-degrading genes (xplAB) to related actinomycetes, demonstrating HGT's role in spreading metabolic traits [4].
  • The cet cluster's location near transposase genes (orf2, orf8) in Actinomyces sp. Lu 9419 supports mobilization potential. This genomic architecture mirrors pathogenicity islands in other actinomycetes [1] [4].

HGT may explain the patchy distribution of aminocyclitol biosynthesis in niche-adapted symbionts, providing selective advantages through bioactive metabolite production.

Properties

Product Name

cetoniacytone A

IUPAC Name

N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C9H11NO5/c1-4(12)10-5-2-6(13)9(3-11)8(15-9)7(5)14/h2,7-8,11,14H,3H2,1H3,(H,10,12)/t7-,8+,9-/m0/s1

InChI Key

JYYJQJKNUQRQSW-YIZRAAEISA-N

SMILES

CC(=O)NC1=CC(=O)C2(C(C1O)O2)CO

Synonyms

cetoniacytone A

Canonical SMILES

CC(=O)NC1=CC(=O)C2(C(C1O)O2)CO

Isomeric SMILES

CC(=O)NC1=CC(=O)[C@]2([C@@H]([C@H]1O)O2)CO

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